Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride
Description
Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride is a bicyclic amine derivative featuring a partially saturated naphthyridine core. The compound is characterized by a tert-butyl ester group at position 1 and a hydrochloride salt form, enhancing its stability and solubility for pharmaceutical applications. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting neurological and oncological pathways.
Synthesis:
The compound is synthesized via reductive amination using tert-butyl ester precursors. For example, a reaction involving tert-butyl ester (10) with benzylamine and sodium triacetoxyborohydride in dichloroethane yields the product in 94% efficiency after purification . Structural confirmation is provided by NMR data (e.g., $ ^1H $ NMR: δ 1.45 ppm for tert-butyl; δ 4.13 ppm for ethyl ester) .
Properties
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-9-14-7-6-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLJQQXMOLXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-93-6 | |
| Record name | 1,6-Naphthyridine-1(2H)-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl decahydro-1,6-naphthyridine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride (CAS Number: 1965309-93-6) is a chemical compound with potential biological activities. Its molecular formula is and it has a molecular weight of 276.8 g/mol. The compound is primarily utilized in research settings, and understanding its biological activity can provide insights into its therapeutic potential.
- Molecular Formula :
- Molecular Weight : 276.8 g/mol
- Purity : Typically around 95% to 97%
- Physical Form : White solid
Biological Activity Overview
Research on the biological activity of octahydro-[1,6]naphthyridine derivatives indicates several promising pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
Studies have shown that derivatives of naphthyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to octahydro-[1,6]naphthyridine have been tested against murine P388 leukemia and Lewis lung carcinoma, demonstrating IC50 values lower than 10 nM for some derivatives .
- In Vivo Efficacy : A specific derivative was found to be curative in vivo against colon tumors in mice at a dosage of 1.8 mg/kg .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Various studies have indicated that naphthyridine derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Neuroprotective Effects
Research indicates potential neuroprotective properties:
- Mechanism Insights : Some studies suggest that these compounds may interact with neurotransmitter systems or exhibit antioxidant properties that could protect neuronal cells from oxidative stress.
Study 1: Cytotoxicity Assessment
A study investigated the cytotoxic effects of octahydro-[1,6]naphthyridine derivatives on human cancer cell lines. The findings indicated that certain modifications to the naphthyridine structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 nM against cancerous cells.
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | <10 | Murine P388 leukemia |
| Compound B | <10 | Lewis lung carcinoma |
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, several octahydro-naphthyridine derivatives were tested against a range of bacterial strains. The results showed effective inhibition of growth in multiple pathogenic bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 18 |
Comparison with Similar Compounds
Research Implications
- Drug Design : The tert-butyl ester and hydrochloride salt combination offers a balance between stability and bioavailability, making the compound a versatile scaffold for further derivatization.
- Limitations : While the compound’s direct bioactivity remains uncharacterized, its structural analogs highlight the importance of C-2 and C-6 substitutions for optimizing cytotoxicity .
Preparation Methods
Synthesis of the Tert-Butyl Ester Intermediate
Starting Material: 5,6,7,8-Tetrahydro-1,6-naphthyridine
Boc Protection:
The amino group of the tetrahydronaphthyridine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of sodium bicarbonate in a dichloromethane-water biphasic system.- Reaction Conditions:
- Solvent: Dichloromethane (DCM) and water
- Temperature: 15°C
- Time: 2 hours
- Yield: Approximately 89.75%
- Notes: The reaction involves nucleophilic attack of the amino group on Boc2O, forming the Boc-protected derivative.
- Reaction Conditions:
Chlorination at the 2-Position:
The protected intermediate is chlorinated using N-chlorosuccinimide (NCS) or similar chlorinating agents, often under controlled temperature conditions to ensure regioselectivity.- Reaction Conditions:
- Solvent: Dioxane/water mixture
- Temperature: 0°C to room temperature
- Time: 16 hours
- Yield: Approximately 87%
- Notes: This step introduces the chloro substituent at the 2-position, forming tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.
- Reaction Conditions:
Oxidation to the Corresponding N-oxide
- Oxidation Agent: m-Chloroperbenzoic acid (m-CPBA)
- Reaction Conditions:
- Solvent: Chloroform
- Temperature: 0°C to 25°C
- Duration: 12 hours
- Outcome:
The oxidation yields the N-oxide derivative, which can be further processed or directly used for subsequent steps. - Yield: Approximately 78.52%
Deprotection and Esterification
- Deprotection of Boc Group:
Typically achieved using trifluoroacetic acid (TFA) or similar acids, removing the Boc group to free the amine. - Ester Formation:
The free amine reacts with tert-butyl chloroformate or tert-butyl alcohol derivatives under suitable activating conditions to form the tert-butyl ester.- Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) or Dioxane
- Base: Triethylamine or sodium hydride
- Temperature: 0°C to room temperature
- Duration: Several hours (around 3-4 hours)
- Yield: Typically around 85-90%
- Reaction Conditions:
Final Functionalization to Hydrochloride Salt
- Formation of Hydrochloride Salt:
The free base tert-butyl ester is treated with hydrogen chloride gas or HCl in an appropriate solvent (e.g., ethanol or methanol) to obtain the hydrochloride salt.- Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Room temperature
- Duration: Several hours
- Outcome:
The hydrochloride salt of Octahydro-naphthyridine-1-carboxylic acid tert-butyl ester is precipitated out, filtered, and dried.
- Reaction Conditions:
Data Table Summarizing Key Preparation Steps
| Step | Reagents & Conditions | Yield | Key Notes |
|---|---|---|---|
| Boc Protection | Boc2O, NaHCO3, DCM/H2O, 15°C, 2h | 89.75% | Protect amino group |
| Chlorination | NCS, Dioxane/H2O, 0°C to RT, 16h | 87% | Regioselective chlorination at 2-position |
| Oxidation | m-CPBA, Chloroform, 0–25°C, 12h | 78.52% | Formation of N-oxide derivative |
| Deprotection & Esterification | TFA or tert-butyl derivatives, THF, RT, 3-4h | 85-90% | Formation of tert-butyl ester |
| Salt Formation | HCl in ethanol, RT, several hours | Quantitative | Hydrochloride salt of the ester |
Research Findings and Notes
- Innovative Routes:
Recent studies have emphasized asymmetric synthesis approaches, including enantioselective transfer hydrogenation, which can influence the stereochemistry of the final product, crucial for pharmaceutical applications (see,). - Scale-Up Considerations:
The described methods are amenable to scale-up, especially due to the avoidance of chromatographic purification, which is advantageous for industrial synthesis. - Safety and Handling: The oxidation and chlorination steps involve hazardous reagents like m-CPBA and NCS, requiring appropriate safety measures, including inert atmospheres and proper waste disposal.
Q & A
Q. What are the common synthetic routes for Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride, and what critical steps ensure high yield?
- Methodological Answer : The synthesis typically involves cyclization to form the naphthyridine core, followed by esterification to introduce the tert-butyl group. For example:
- Cyclization : Starting materials like aminopyridine derivatives undergo condensation under acidic/basic conditions to form the bicyclic structure .
- Esterification : The carboxylic acid intermediate reacts with tert-butyl alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ester .
- Hydrochloride Formation : The final product is treated with HCl to yield the hydrochloride salt, enhancing solubility .
Critical steps include optimizing reaction time, temperature, and stoichiometry to avoid side reactions (e.g., over-chlorination) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the bicyclic structure, tert-butyl group (δ ~1.4 ppm for 9H), and ester carbonyl (δ ~165-170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₃H₂₂N₂O₃·HCl) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance scalability and sustainability of the synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Reduce reaction time and improve yield by maintaining precise temperature control during cyclization .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for esterification to minimize environmental impact .
- Catalyst Recycling : Use immobilized acid catalysts (e.g., Amberlyst-15) for esterification to reduce waste .
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Purity Validation : Re-analyze compound purity via HPLC and NMR; impurities like unreacted intermediates may skew bioactivity results .
- Assay Standardization : Compare results under consistent conditions (e.g., cell lines, incubation time) .
- Structural Confirmation : Use X-ray crystallography to rule out stereochemical variations in the naphthyridine core .
Q. What factors influence the stability and solubility of this hydrochloride salt in experimental conditions?
- Methodological Answer :
- pH-Dependent Solubility : The hydrochloride salt exhibits higher solubility in aqueous buffers (pH 3–5) due to protonation of the naphthyridine nitrogen .
- Thermal Stability : Store at −20°C under inert atmosphere; DSC/TGA analysis reveals decomposition above 150°C .
- Hygroscopicity : Use desiccants during storage to prevent clumping caused by moisture absorption .
Q. What strategies are employed to evaluate this compound as a pharmacophore in drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the tert-butyl ester or naphthyridine core to assess impact on target binding .
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for enzymes/receptors .
- Metabolic Stability : Incubate with liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .
Data Analysis and Contradiction Resolution
Q. What are the common analytical challenges in quantifying this compound in complex matrices?
- Methodological Answer :
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .
- Detection Limits : Employ LC-MS/MS with MRM (Multiple Reaction Monitoring) for nanogram-level sensitivity .
- Degradation Products : Monitor for hydrolyzed carboxylic acid (via ester cleavage) using gradient elution in HPLC .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Predict sites of electrophilic/nucleophilic attack on the naphthyridine ring using Gaussian or ORCA software .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
